molecular formula C6H7NOS B1316184 4,5-Dimethylthiazole-2-carbaldehyde CAS No. 74531-15-0

4,5-Dimethylthiazole-2-carbaldehyde

Cat. No. B1316184
CAS RN: 74531-15-0
M. Wt: 141.19 g/mol
InChI Key: RRBIYJOEJILQJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4,5-Dimethylthiazole-2-carbaldehyde involves the reaction of 4,5-Dimethylthiazole with n-BuLi in anhydrous THF, followed by the addition of DMF . Another study reported the synthesis of a novel series of substituted 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile derivatives from the reaction of 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea with 2-oxo-N’-arylpropanehydrazonoyl chloride, chloroacetone, α-bromoketones, ethyl chloroacetate, and 2,3-dichloroquinoxaline .


Molecular Structure Analysis

The molecular structure of 4,5-Dimethylthiazole-2-carbaldehyde is represented by the empirical formula C6H7NOS . The molecular weight of the compound is 141.19 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5-Dimethylthiazole-2-carbaldehyde include a molecular weight of 141.19 and a density of 1.056 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Chemical Transformations

4,5-Dimethylthiazole-2-carbaldehyde and its derivatives have been extensively utilized in chemical syntheses. For example, they are used in the synthesis of imidazo[4,5-b]pyridines from aminoimidazolecarbaldehydes (Perandones & Soto, 1997), and in the preparation of novel push-pull benzothiazole derivatives with potential non-linear optic applications (Hrobárik, Sigmundová & Zahradník, 2004). Additionally, it is used in the novel synthesis of 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde, a key intermediate of Losartan (Sun, Zheng, Wang, Wang & Xiang, 2009).

Preparation and Investigation of Structural Features

The compound and its derivatives are also investigated for their structural features. For instance, N,N-Disubstituted 2-aminothiazole-5-carbaldehydes have been prepared and their structural features investigated using spectroscopy (Gillon, Forrest, Meakins, Tirel & Wallis, 1983). This highlights the compound's importance in understanding chemical structures and reactions.

Application in Antibiotic Synthesis

The compound has also found applications in antibiotic synthesis. A study demonstrated its use in the synthesis of the central 3,6-Di(2-thiazolyl)-2-(4-thiazolyl)pyridine skeleton of a macrocyclic antibiotic, GE 2270 A (Okumura, Saito, Shin, Umemura & Yoshimura, 1998).

Facilitating Multicomponent Reactions

The compound plays a significant role in facilitating multicomponent reactions. For example, the 1,4-dipole derived from 4,5-dimethylthiazole and DMAD has been shown to react readily with chromone-3-carboxaldehydes resulting in the synthesis of thiazolo[3,2-a]pyridine derivatives (Terzidis, Stephanidou-Stephanatou & Tsoleridis, 2009).

Cytotoxic Evaluation and Antioxidant Agents

In the field of biochemistry, the compound has been used in the design and cytotoxic evaluation of new annonaceous acetogenin analogues (Krauss, Bracher, Synowitz & Unterreitmeier, 2007). Moreover, it has been incorporated in the synthesis of coumarin derivatives containing pyrazole andindenone rings as potent antioxidant and antihyperglycemic agents (Kenchappa, Bodke, Chandrashekar, Sindhe & Peethambar, 2017).

Fluorophores and Viscosity Sensing

4,5-Dimethylthiazole-2-carbaldehyde derivatives are used in creating push-pull chromophoric extended styryls. These compounds have been investigated for their intramolecular charge transfer properties and potential applications in viscosity sensing (Telore, Satam & Sekar, 2015).

Knoevenagel Condensation Reactions

The compound has been applied in Knoevenagel condensation reactions, demonstrating its versatility in organic synthesis. This includes the ionic liquid-promoted Knoevenagel condensation of 4-oxo-4H-benzopyran-3-carbaldehydes (Shelke, Madje, Sapkal, Shingate & Shingare, 2009).

properties

IUPAC Name

4,5-dimethyl-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-4-5(2)9-6(3-8)7-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBIYJOEJILQJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80562090
Record name 4,5-Dimethyl-1,3-thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethylthiazole-2-carbaldehyde

CAS RN

74531-15-0
Record name 4,5-Dimethyl-1,3-thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dimethyl-1,3-thiazole-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Under argon, to a solution of 4,5-dimethylthiazole (0.62 g, 5.5 mmol) in anhydrous THF (40 mL) at −78° C., n-butyllithium (2.3 M in hexanes, 3.6 mL, 8.28 mmol) was slowly added and the reaction mixture was stirred at −78° C. for 1 h. Then a solution of anhydrous DMF (1.1 mL, 14.2 mmol) in anhydrous THF (10 mL) was added. The resulting mixture was stirred for 2.5 hours, allowing the temperature to raise to −60° C. Acetic acid (0.5 mL) and an aqueous solution of ammonium chloride were added, and warmed to room temperature. The resulting solution was extracted with diethyl ether and ethyl acetate. The combined organic phase were dried over sodium sulfate, filtered and evaporated. The crude product was purified by flash chromatography (silica gel, PE/EA, 1/0 to 7/3) to afford 4,5-dimethyl-1,3-thiazole-2-carbaldehyde, as a yellow oil which turns into a white solid after storage at −18° C. LCMS m/z (M+H) 142.1 found, 142.1 required.
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dimethylthiazole-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4,5-Dimethylthiazole-2-carbaldehyde
Reactant of Route 3
4,5-Dimethylthiazole-2-carbaldehyde
Reactant of Route 4
4,5-Dimethylthiazole-2-carbaldehyde
Reactant of Route 5
4,5-Dimethylthiazole-2-carbaldehyde

Citations

For This Compound
2
Citations
D Singh, JA Tali, G Kumar, R Shankar - New Journal of Chemistry, 2021 - pubs.rsc.org
An efficient strategy has been developed for the deformylative halogenation of carbaldehyde imidazo-fused heterocycles in the presence of TBHP controlled by temperature. A …
Number of citations: 7 pubs.rsc.org
A Barilli, L Aldegheri, F Bianchi, L Brault… - Journal of Medicinal …, 2021 - ACS Publications
Transient receptor potential cation channel subfamily M member 5 (TRPM5) is a nonselective monovalent cation channel activated by intracellular Ca 2+ increase. Within the …
Number of citations: 6 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.